5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C6H9N3O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions . For example, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst to improve the yield and reduce reaction times .
Industrial Production Methods
the principles of green chemistry and cost-effective synthesis are often applied to scale up the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized pyrimidinones, reduced dihydropyrimidines, and various substituted derivatives .
Scientific Research Applications
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cellular processes, thereby modulating their activity . Molecular docking studies have shown its binding mode and affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone with similar biological activities.
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one (often referred to as AE-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique substitution pattern, which enhances its lipophilicity and biological activity. The ethyl group at the 3-position improves its ability to permeate cell membranes, facilitating interactions with intracellular targets. The compound's molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, thereby forming derivatives with potentially enhanced pharmacological properties .
The biological activity of AE-DHP is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzyme activities by binding to their active sites, effectively blocking substrate access. This inhibition can modulate various cellular processes, making AE-DHP a candidate for therapeutic applications in conditions such as cancer and inflammation .
Anticancer Activity
AE-DHP exhibits promising cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antiviral Activity
Research indicates that AE-DHP may possess antiviral properties. Its structural similarity to nucleotides allows it to interfere with viral replication processes, making it a potential candidate for the development of antiviral agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activities. In vitro studies suggest that AE-DHP can inhibit pro-inflammatory cytokine production and suppress inflammatory pathways, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving various cancer cell lines revealed that AE-DHP exhibited IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity compared to control groups .
- Antiviral Mechanism : In a viral inhibition assay, AE-DHP demonstrated effective suppression of viral load in infected cell cultures by interfering with the viral replication cycle .
- Anti-inflammatory Activity : In an animal model of inflammation, AE-DHP administration resulted in a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Comparative Analysis
To better understand the unique properties of AE-DHP relative to similar compounds, the following table summarizes key biological activities:
Compound Name | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one | Moderate | Low | Moderate |
5-Amino-3-propyl-3,4-dihydropyrimidin-4-one | Low | Moderate | Low |
This table highlights that while AE-DHP shows high anticancer and anti-inflammatory activities compared to its analogs, it possesses moderate antiviral effects.
Properties
IUPAC Name |
5-amino-3-ethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-8-3-5(7)6(9)10/h3-4H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQNKPVPRIMWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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